

# Environmental fate and degradation of Noviflumuron

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## Compound of Interest

Compound Name: Noviflumuron

Cat. No.: B049560

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An In-Depth Technical Guide to the Environmental Fate and Degradation of **Noviflumuron**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Noviflumuron** is a benzoylphenyl urea insecticide classified as an insect growth regulator (IGR).[1] Its primary mode of action is the inhibition of chitin synthesis, a crucial component of the insect exoskeleton.[1] This disruption prevents the successful molting of juvenile insects, leading to mortality. **Noviflumuron** is the active ingredient in termite bait systems, such as the Sentricon™ Termite Colony Elimination System, where it is formulated at a low concentration (0.5%) in a cellulose-based matrix.[1][2] Due to its targeted application in tamper-resistant bait stations, its release into the wider environment is minimal.[1] However, understanding its behavior under environmental conditions is critical for a comprehensive risk assessment. This guide provides a detailed technical overview of the environmental fate and degradation pathways of **Noviflumuron**.

## Physicochemical Properties

The environmental transport and fate of a compound are largely dictated by its physicochemical properties. **Noviflumuron** is characterized by very low water solubility and a high octanol-water partition coefficient, indicating it is lipophilic and likely to sorb to organic matter in soil and sediment. Its low vapor pressure suggests that volatilization is not a significant dissipation pathway.

Table 1: Physicochemical Properties of **Noviflumuron**

Property	Value	Reference
IUPAC Name	N-[[3,5-Dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide	Dow AgroSciences
CAS Number	121451-02-3	EPA
Molecular Formula	C <sub>17</sub> H <sub>7</sub> Cl <sub>2</sub> F <sub>9</sub> N <sub>2</sub> O <sub>3</sub>	PubChem[3]
Molar Mass	529.14 g/mol	PubChem[3]
Water Solubility	194 µg/L	EPA[4]
Vapor Pressure	1.65 x 10 <sup>-12</sup> mm Hg (2.20 x 10 <sup>-10</sup> Pa) at 20°C	EPA[5]
Log K <sub>ow</sub> (Octanol-Water Partition Coefficient)	4.94	EPA[4]
Henry's Law Constant	6.7 x 10 <sup>-10</sup> atm·m <sup>3</sup> /mol	EPA

## Environmental Fate and Mobility

### Soil Sorption and Mobility

**Noviflumuron** exhibits very low mobility in soil. Due to its high lipophilicity (Log K<sub>ow</sub> of 4.94) and low water solubility, it binds strongly to soil particles.[4][6] Environmental fate studies have reported soil partition coefficient (K<sub>d</sub>) values ranging from 859 to 7,828 mL/g across various soil types, including loam, sand, and clay.[4][6] This strong sorption indicates a low potential for leaching into groundwater.[1] Any **Noviflumuron** that might leach from a bait station is expected to bind readily and locally to the surrounding soil.[4][6]

### Persistence and Degradation Summary

**Noviflumuron** is characterized as moderately persistent in the environment.[1] The primary route of dissipation in soil is through aerobic metabolism by microorganisms.[6] It is stable to hydrolysis in acidic and neutral aqueous environments but undergoes degradation under

alkaline conditions.[6] Given its application within enclosed bait stations, photodegradation is not considered a significant pathway for dissipation in its intended use.[6]

Table 2: Environmental Degradation Half-Life of **Noviflumuron**

Degradation Process	Matrix / Condition	Half-Life (DT <sub>50</sub> )	Reference
Hydrolysis	pH 5 (25°C)	Stable	EPA[6]
	pH 7 (25°C)	Stable	EPA[6]
	pH 9 (25°C)	19 days	EPA[6]
Aerobic Soil Metabolism	Silt Loam Soil	231 - 344 days	EPA[6]
	Loam Soil	202 - 251 days	EPA[6]
	Silty Clay Loam	263 - 399 days	EPA[6]
Aqueous Photolysis	pH 7	Stable	AERU[7]
Soil Photodegradation	Not applicable	Not a significant pathway	EPA[6]

## Degradation Pathways and Metabolites

Studies on hydrolysis and aerobic soil metabolism have identified several key degradation products of **Noviflumuron**. The degradation proceeds primarily through cleavage of the urea bridge.

### Hydrolytic Degradation

Under alkaline conditions (pH 9), **Noviflumuron** degrades into two major products via cleavage of the urea linkage:

- XDE-007 urea: The urea derivative of the hexafluoropropoxy-phenyl portion.
- XDE-007 amine: The aniline derivative resulting from the same cleavage.

In a study conducted at an elevated temperature (50°C), two additional major degradates were identified: XDE-007 amide and XDE-007 DFBA (2,6-difluorobenzamide).[6] While these conditions are outside the typical environmental range, they provide insight into potential transformation products.[6]

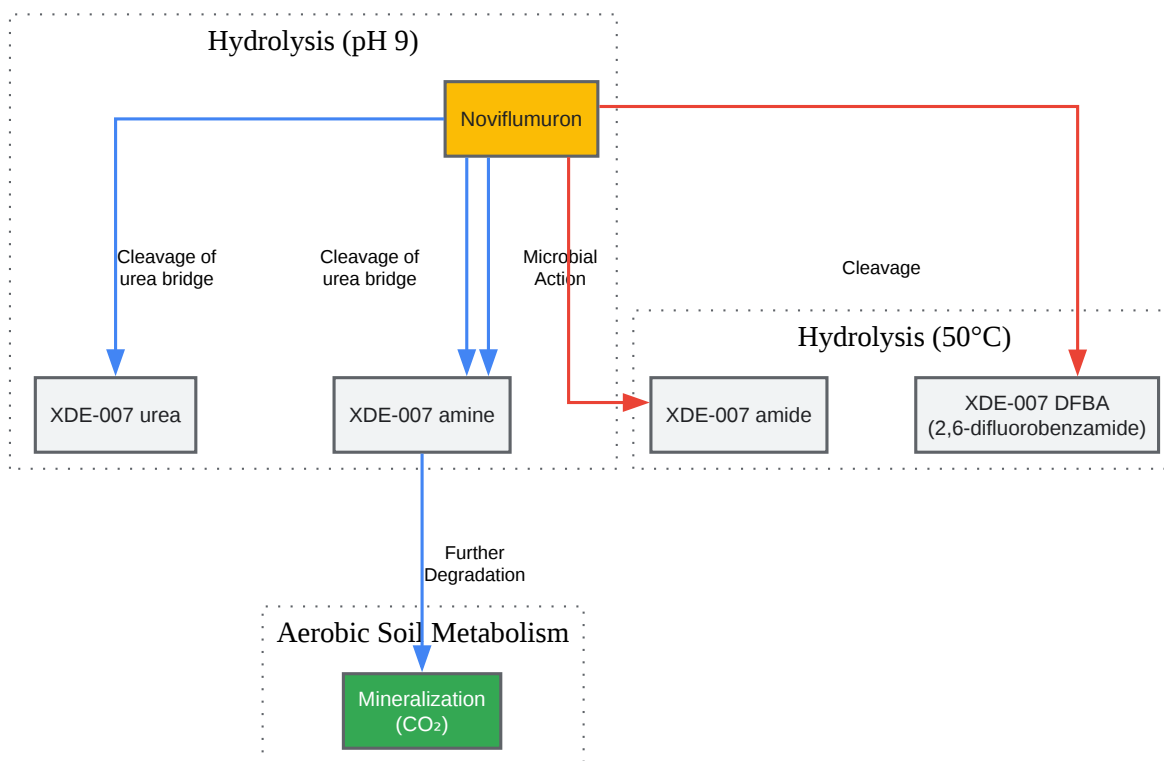
## Aerobic Soil Metabolism

The primary degradation pathway in soil is aerobic metabolism, which leads to the formation of the XDE-007 amine metabolite and, significantly, the mineralization of the parent compound to carbon dioxide (CO<sub>2</sub>).[6] In a 365-day aerobic soil metabolism study, up to 45.7% of the applied radiolabeled **Noviflumuron** evolved as <sup>14</sup>CO<sub>2</sub>, indicating substantial ultimate degradation.[6]

Table 3: Major Degradation Products of **Noviflumuron**

Metabolite Name/Code	Structure	Formation Pathway(s)	Maximum % Formed	Reference
XDE-007 urea	Urea derivative	Hydrolysis	45.8%	EPA[6]
XDE-007 amine	Aniline derivative	Hydrolysis, Aerobic Soil Metabolism	13.9%	EPA[6]
XDE-007 amide	Amide derivative	Hydrolysis (at 50°C)	28%	EPA[6]
XDE-007 DFBA	2,6-difluorobenzamide	Hydrolysis (at 50°C)	59%	EPA[6]
**Carbon Dioxide (CO <sub>2</sub> ) **	CO <sub>2</sub>	Aerobic Soil Metabolism	45.7%	EPA[6]

Below is a diagram illustrating the primary degradation pathways for **Noviflumuron**.



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Primary degradation pathways of **Noviflumuron**.

## Experimental Protocols

The environmental fate studies for **Noviflumuron** follow standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).

### Hydrolysis Study (Following OECD Guideline 111)

The rate of abiotic hydrolysis is determined as a function of pH.

- Test Substance: Technical grade **Noviflumuron** is used, typically at a concentration not exceeding half its water solubility.
- Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
- Incubation: The treated buffer solutions are incubated in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.
- Sampling: Aliquots are collected at predetermined intervals.
- Analysis: Samples are analyzed using a suitable method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of the parent compound and identify major hydrolysis products.
- Kinetics: The degradation rate constant and half-life ( $DT_{50}$ ) are calculated, typically assuming pseudo-first-order kinetics.

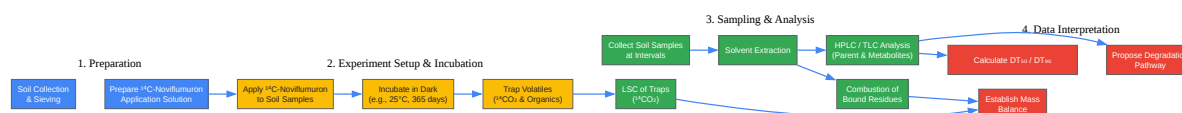
## Aerobic Soil Metabolism Study (Following OECD Guideline 307)

This study evaluates the rate and pathway of degradation by soil microorganisms under aerobic conditions.

- Test Substance:  $^{14}\text{C}$ -radiolabeled **Noviflumuron** (labeled on both the benzoyl and aniline rings in separate experiments) is used to enable a mass balance and trace the formation of metabolites and non-extractable residues.
- Test System: Fresh soil samples from representative agricultural regions are used. Key characteristics (pH, organic carbon, texture) are documented. Soil is typically maintained at 40-60% of its maximum water holding capacity.
- Application: The test substance is applied to the soil at a rate corresponding to the maximum expected environmental concentration.
- Incubation: The treated soil is incubated in the dark in a flow-through system at a constant temperature (e.g., 25°C) for up to 365 days. A stream of  $\text{CO}_2$ -free, humidified air is passed through the system.

- **Volatile Trapping:** Evolved gases are passed through traps (e.g., ethylene glycol for organic volatiles, potassium hydroxide for  $^{14}\text{CO}_2$ ) to capture volatile degradation products.
- **Sampling and Extraction:** Soil samples are taken at various intervals and subjected to exhaustive extraction with appropriate solvents (e.g., acetonitrile, water).
- **Analysis:** Extracts are analyzed by methods like HPLC and Thin-Layer Chromatography (TLC) to identify and quantify the parent compound and metabolites. Radioactivity in the traps and non-extractable soil residues (bound residues) is quantified by Liquid Scintillation Counting (LSC) and combustion analysis, respectively.
- **Data Interpretation:** A degradation pathway is proposed, and degradation kinetics ( $\text{DT}_{50}$  and  $\text{DT}_{90}$ ) for the parent compound and major metabolites are calculated.

The diagram below outlines a typical workflow for an aerobic soil metabolism study.



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